![molecular formula C11H17NO3 B12478985 2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)
2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol is an organic compound with a complex structure that includes a methoxy group, a methylamino group, and a phenoxyethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol typically involves the reaction of 2-methoxy-4-[(methylamino)methyl]phenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Common reagents used in this synthesis include sodium hydroxide as a catalyst and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylamino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylamino groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(methylamino)methyl]phenol: A precursor in the synthesis of 2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another related compound with similar structural features.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: A compound with a similar methoxy and amino functional group arrangement.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[2-methoxy-4-(methylaminomethyl)phenoxy]ethanol |
InChI |
InChI=1S/C11H17NO3/c1-12-8-9-3-4-10(15-6-5-13)11(7-9)14-2/h3-4,7,12-13H,5-6,8H2,1-2H3 |
InChI Key |
PROCRDASUAMOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


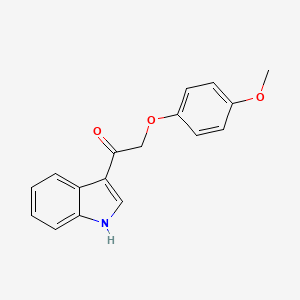
![5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
![3,5-Dimethyl-N-({3-[(4-methylphenyl)methoxy]phenyl}methyl)adamantan-1-amine](/img/structure/B12478904.png)
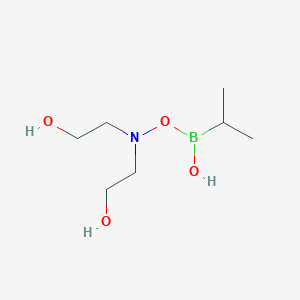
![N-(2,3-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478920.png)
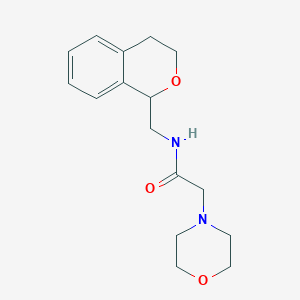
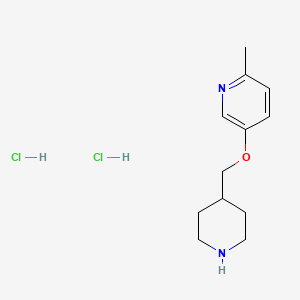
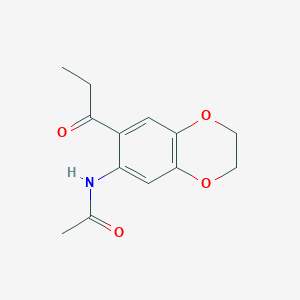
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12478952.png)
![2-[3-methyl-5-oxo-4-{2-[2-oxo-2-(propan-2-yloxy)ethoxy]phenyl}-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12478962.png)
![2,2-bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12478971.png)
![ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}methyl)benzoate](/img/structure/B12478981.png)

![4-Amino-2-(2-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12478995.png)
